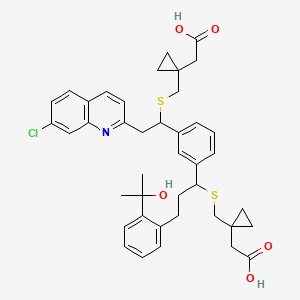

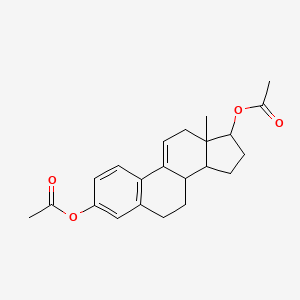

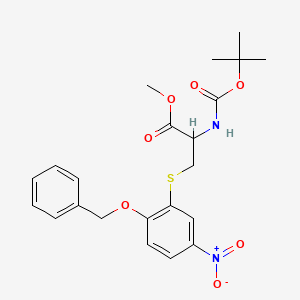

Cyclobenzaprine N-|A-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclobenzaprine N- is a skeletal muscle relaxant primarily used to relieve muscle spasms associated with acute, painful musculoskeletal conditions. Cyclobenzaprine N- is structurally similar to tricyclic antidepressants and works by acting on the central nervous system to produce muscle-relaxing effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Cyclobenzaprine N- involves the formation of radical anions through an electrochemical method, which ignites the reaction . This method is advantageous due to its simplicity, high yield, and high purity. The reaction conditions are less harsh compared to traditional methods, making it suitable for industrial production .

Industrial Production Methods

In industrial settings, Cyclobenzaprine N- is synthesized using easily accessible raw materials. The process involves the formation of 5-(3-dimethylaminopropylidene)dibenzo[a,d]cycloheptene, which is then converted to Cyclobenzaprine N- hydrochloride . This method is efficient, energy-saving, and produces high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

Cyclobenzaprine N- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to undergo N-glucuronidation in the liver, catalyzed by UGT1A4 and UGT2B10 . Additionally, it can form association complexes with reagents like eosin Y in acidic mediums .

Common Reagents and Conditions

Common reagents used in the reactions involving Cyclobenzaprine N- include sulfur-incorporated graphitic carbon nitride (S-GCN) and titanium dioxide (TiO2) nanoparticles . These reagents are employed in electrochemical detection methods, where optimal conditions are achieved at a physiological pH of 7.4 .

Major Products Formed

The major products formed from the reactions of Cyclobenzaprine N- include norcyclobenzaprine and various degradation products such as dibenzosuberenone and amitriptyline .

Applications De Recherche Scientifique

Cyclobenzaprine N- has a wide range of scientific research applications:

Chemistry: It is used in the development of novel electrochemical sensors for detecting muscle relaxants.

Medicine: It is widely used to treat muscle spasms, fibromyalgia, and other musculoskeletal conditions.

Industry: Cyclobenzaprine N- is incorporated into topical formulations for its muscle-relaxing properties.

Mécanisme D'action

The exact mechanism of action of Cyclobenzaprine N- is not fully understood. it is known to act centrally, primarily at the brainstem, to reduce skeletal muscle spasm . It is a 5-HT2 receptor antagonist and modulates noradrenergic and serotonergic systems . Cyclobenzaprine N- does not act directly on skeletal muscles but rather influences the central nervous system to produce its effects .

Comparaison Avec Des Composés Similaires

Cyclobenzaprine N- is often compared with other muscle relaxants such as tizanidine and baclofen:

Baclofen: Baclofen is used for muscle spasms associated with multiple sclerosis and spinal cord injuries.

Cyclobenzaprine N- is unique in its structural similarity to tricyclic antidepressants and its central mechanism of action, making it effective for short-term treatment of muscle spasms .

Propriétés

Formule moléculaire |

C26H30NO7+ |

|---|---|

Poids moléculaire |

468.5 g/mol |

Nom IUPAC |

(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium |

InChI |

InChI=1S/C26H29NO7/c1-27(2,34-26-23(30)21(28)22(29)24(33-26)25(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-24,26,28-30H,7,15H2,1-2H3/p+1 |

Clé InChI |

OMFPVFJFTFJOSO-UHFFFAOYSA-O |

SMILES canonique |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)